[(2-Bromophenyl)methyl](pentan-3-YL)amine
Description
(2-Bromophenyl)methylamine is a secondary amine featuring a 2-bromophenylmethyl group attached to a pentan-3-yl chain. Its molecular formula is C₁₂H₁₈BrN, with a molecular weight of 256.18 g/mol . The bromine atom at the ortho position of the aromatic ring and the branched pentan-3-yl chain contribute to its unique physicochemical properties, such as lipophilicity and steric bulk. This compound is of interest in medicinal chemistry and materials science, particularly in the development of ligands or intermediates for pharmaceutical synthesis.
Properties
Molecular Formula |
C12H18BrN |
|---|---|
Molecular Weight |
256.18 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methyl]pentan-3-amine |
InChI |
InChI=1S/C12H18BrN/c1-3-11(4-2)14-9-10-7-5-6-8-12(10)13/h5-8,11,14H,3-4,9H2,1-2H3 |
InChI Key |
YSEVQKZKXDUWBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NCC1=CC=CC=C1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)methylamine typically involves the reaction of 2-bromobenzyl chloride with pentan-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of (2-Bromophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-Bromophenyl)methylamine is utilized in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its ability to interact with specific biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Bromophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the phenyl ring can participate in halogen bonding, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Halogen Substituent Effects
Alkyl Chain Modifications
- Pentan-3-yl vs. Butan-2-yl : The longer pentan-3-yl chain provides greater flexibility, while butan-2-yl’s compact structure may improve target binding specificity .
- Branched Chains (e.g., 3-methylbutan-2-yl) : Increased steric hindrance can reduce metabolic degradation, extending half-life in biological systems .
Aromatic Ring Functionalization
- Butoxyphenyl vs. Bromophenyl : The 4-butoxyphenyl group’s ether linkage enhances water solubility, making it suitable for aqueous-phase reactions .
Biological Activity
(2-Bromophenyl)methylamine, a compound featuring both aromatic and aliphatic components, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevance in pharmacology, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of (2-Bromophenyl)methylamine can be represented as follows:
- Molecular Formula : CHBrN
- Molecular Weight : 255.17 g/mol
Structural Features :
- The presence of a bromine atom on the phenyl ring may enhance lipophilicity and influence receptor interactions.
- The pentan-3-yl chain contributes to the compound's overall hydrophobic character, potentially affecting its bioavailability.
The biological activity of (2-Bromophenyl)methylamine is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Research indicates that compounds with similar structures often act as:
- Receptor Agonists/Antagonists : Modulating neurotransmitter systems (e.g., adrenergic or dopaminergic pathways).
- Enzyme Inhibitors : Affecting metabolic pathways by inhibiting key enzymes involved in neurotransmitter synthesis or degradation.
1. Antimicrobial Activity
Studies have shown that derivatives of brominated phenyl compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to (2-Bromophenyl)methylamine have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.
2. Antitumor Activity
Research into the antitumor properties of similar compounds has revealed their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
3. Neuropharmacological Effects
Compounds with amine functionalities are known for their neuropharmacological effects. Specifically, (2-Bromophenyl)methylamine may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases or mood disorders.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target/Mechanism | Reference |
|---|---|---|---|
| (2-Bromophenyl)methylamine | Antimicrobial | Bacterial cell wall synthesis | |
| 4-Bromo-N,N-dimethylphenethylamine | Antitumor | Apoptosis induction | |
| N-(2-bromophenyl)-N-pentylamine | Neurotransmitter modulator | Dopaminergic receptors |
Case Study 1: Antimicrobial Efficacy
A study conducted by El-Sakka et al. (2024) examined the antimicrobial properties of brominated amines, including derivatives similar to (2-Bromophenyl)methylamine. Results indicated a significant reduction in bacterial viability against Staphylococcus aureus and Escherichia coli, highlighting the compound's potential as a lead structure for developing new antibiotics.
Case Study 2: Antitumor Activity
In a comparative analysis of various phenyl amines, researchers found that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as HeLa and MCF-7. The study suggested that the bromine substituent enhances cytotoxicity by promoting apoptosis through reactive oxygen species (ROS) generation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
